![molecular formula C17H28N4O3 B2916196 [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353946-01-6](/img/structure/B2916196.png)

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

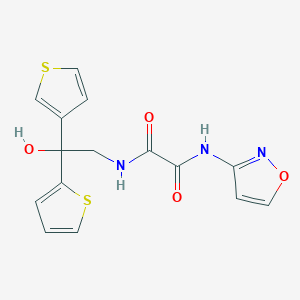

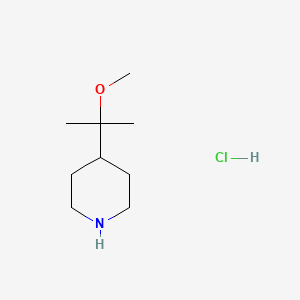

“[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C17H28N4O3 . It is used for pharmaceutical testing .

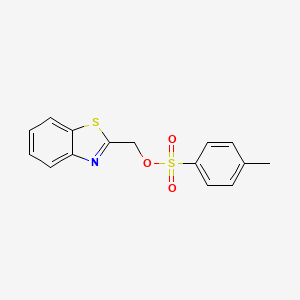

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It’s a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.Scientific Research Applications

Organic Synthesis Intermediates

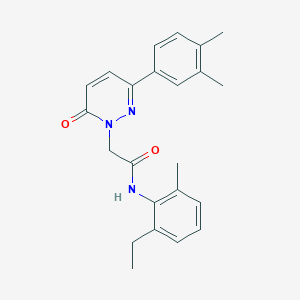

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to modifications that can lead to the formation of more complex compounds. For instance, the ethoxy-pyrimidinyl group can participate in further chemical reactions to create targeted molecules with potential pharmacological activities .

Medicinal Chemistry Research

In medicinal chemistry, this compound could be used to develop new drugs. The piperidinyl moiety is a common feature in molecules with central nervous system activity, suggesting that derivatives of this compound might be explored for neurological or psychiatric medication development .

Material Science

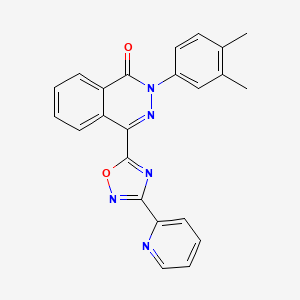

The tert-butyl group in this compound provides steric hindrance, which can be useful in material science. It can be used to create polymers with specific properties, such as increased thermal stability or unique solubility characteristics .

Agricultural Chemistry

Compounds like tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate can be precursors to agrochemicals. The pyrimidinyl group, in particular, is a common motif in herbicides and insecticides, indicating potential applications in developing new agricultural chemicals .

Biochemical Research

In biochemical research, this compound could be used as a selective inhibitor or activator to study enzyme mechanisms. Its structure allows for the potential binding to active sites of enzymes, thereby modulating their activity in a controlled experimental setting .

Environmental Science

The tert-butyl ester group is known for its ease of hydrolysis under certain conditions, making this compound potentially useful in environmental science research. It could be used to study degradation processes or as a model compound in understanding the environmental fate of ester-containing pollutants .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

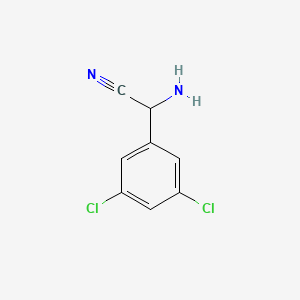

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The key mechanism of action of many pyrimidine derivatives involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of these compounds are credited to the deficiency of these eicosanoids .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group in this compound might influence its pharmacokinetic properties .

Action Environment

The presence of the tert-butyl group in this compound might influence its stability and reactivity .

properties

IUPAC Name |

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)21-9-7-13(8-10-21)20(5)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGYEMMIFOQMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)

amino]propyl})amine](/img/structure/B2916133.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)